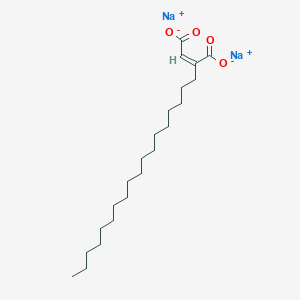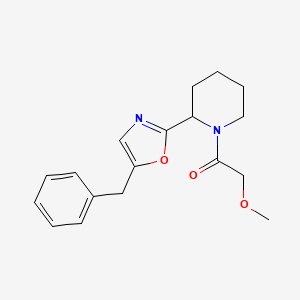
4-(1-(1H-Pyrazol-1-yl)cyclobutyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(1H-Pyrazol-1-yl)cyclobutyl)butanoic acid is an organic compound with the molecular formula C11H16N2O2 It features a pyrazole ring attached to a cyclobutyl group, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(1H-Pyrazol-1-yl)cyclobutyl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the Diels-Alder reaction, involving a suitable diene and dienophile.
Attachment to Butanoic Acid: The final step involves the coupling of the pyrazole-cyclobutyl intermediate with butanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(1-(1H-Pyrazol-1-yl)cyclobutyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(1-(1H-Pyrazol-1-yl)cyclobutyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(1-(1H-Pyrazol-1-yl)cyclobutyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The butanoic acid moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)butanoic acid: Lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.
Cyclobutylpyrazole derivatives: Similar structure but with different substituents on the pyrazole ring, leading to variations in their properties.
Uniqueness
4-(1-(1H-Pyrazol-1-yl)cyclobutyl)butanoic acid is unique due to the presence of both the pyrazole ring and the cyclobutyl group, which confer distinct steric and electronic properties. This combination can result in unique biological activities and chemical reactivities compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(1-pyrazol-1-ylcyclobutyl)butanoic acid |
InChI |
InChI=1S/C11H16N2O2/c14-10(15)4-1-5-11(6-2-7-11)13-9-3-8-12-13/h3,8-9H,1-2,4-7H2,(H,14,15) |
InChI Key |
KYAOKEKDSHOJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCC(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


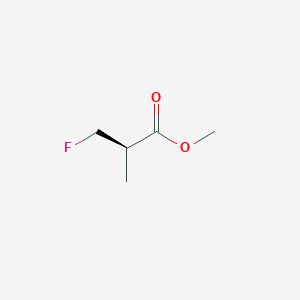

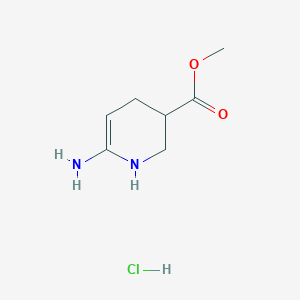

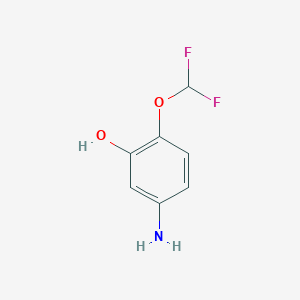
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

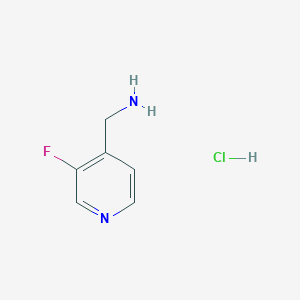
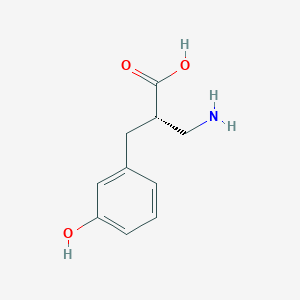
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
